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Abstract: Jangomolide is a naturally occurring limonoid isolated from Aglaia roxburghiana. As

a member of the Meliaceae family, this compound belongs to a class of structurally complex

and biologically significant secondary metabolites. The elucidation of its intricate molecular

architecture has been achieved through a combination of advanced spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide

provides a comprehensive overview of the spectroscopic data and the methodologies

employed in the characterization of Jangomolide and related limonoids. While the primary

literature containing the specific spectral data for Jangomolide is not readily accessible, this

document presents representative data and protocols from closely related analogues to serve

as a detailed technical reference.

Introduction to Jangomolide
Jangomolide is a tetranortriterpenoid, specifically a limonoid, a class of compounds known for

their wide range of biological activities. It was first isolated from the plant Aglaia roxburghiana.

The molecular formula of Jangomolide is C₂₆H₂₈O₈. The structural elucidation of such

complex natural products relies heavily on the synergistic use of one-dimensional (¹H, ¹³C) and

two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy, along with high-

resolution mass spectrometry (HRMS) to confirm the elemental composition and fragmentation

patterns.
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Experimental Protocols
The following sections detail representative experimental procedures for the isolation and

spectroscopic analysis of limonoids from Aglaia species, which are analogous to the methods

used for Jangomolide.

2.1. Isolation of Limonoids from Aglaia roxburghiana

A general procedure for the extraction and isolation of limonoids from the plant material is as

follows:

Extraction: The dried and powdered plant material (e.g., leaves, bark, or seeds) is subjected

to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate,

and methanol, at room temperature.

Fractionation: The crude ethyl acetate extract, typically rich in limonoids, is subjected to

column chromatography over silica gel. Elution is performed with a gradient of n-hexane and

ethyl acetate.

Purification: Fractions containing compounds of interest are further purified using repeated

column chromatography, often on silica gel or Sephadex LH-20, and preparative High-

Performance Liquid Chromatography (HPLC) to yield pure compounds.

2.2. NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL

of a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm

NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon

environments within the molecule.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-

¹³C correlations, which is crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative

stereochemistry by identifying protons that are close in space.

2.3. Mass Spectrometry

High-resolution mass spectra are essential for determining the elemental composition of the

molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly

used.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol

or acetonitrile) at a low concentration (e.g., 1 µg/mL).

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired

in positive or negative ion mode. The accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺,

or [M-H]⁻) is measured.

Spectroscopic Data Presentation
As the specific NMR data for Jangomolide from its primary publication is not available, the

following tables present representative ¹H and ¹³C NMR data for a related limonoid from an

Aglaia species to illustrate the typical chemical shifts and assignments.

Table 1: Representative ¹H NMR Data for an Aglaia Limonoid (in CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1 3.85 d 12.5

2 2.10 m

3 5.40 s

5 2.90 d 9.5

6α 2.15 dd 15.0, 4.5

6β 1.90 m

9 2.50 d 5.0

11α 1.80 m

11β 1.65 m

12α 1.95 m

12β 1.75 m

15 5.10 s

17 5.50 s

21 7.40 t 1.5

22 6.35 t 1.5

23 7.45 s

30 3.70 s

Table 2: Representative ¹³C NMR Data for an Aglaia Limonoid (in CDCl₃)
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Position δC (ppm) Position δC (ppm)

1 78.5 15 78.0

2 35.0 16 167.0

3 80.5 17 75.0

4 40.0 18 21.0

5 45.5 19 15.0

6 28.0 20 120.0

7 174.0 21 141.0

8 142.0 22 110.0

9 50.0 23 143.0

10 45.0 28 25.0

11 18.0 29 17.0

12 30.0 30 170.0

13 38.0 OMe 52.5

14 150.0

Table 3: Mass Spectrometry Data for Jangomolide

Parameter Value

Molecular Formula C₂₆H₂₈O₈

Molecular Weight 468.49 g/mol

Ionization Mode ESI

Observed [M+H]⁺ Data not available

Calculated [M+H]⁺ 469.1857
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Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Jangomolide.
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Caption: Integration of NMR experiments for structure elucidation.

Conclusion
The structural determination of complex natural products like Jangomolide is a rigorous

process that relies on the precise application of modern spectroscopic techniques. While the

specific, original data for Jangomolide remains elusive in readily available literature, the

established methodologies for the analysis of related limonoids from the Aglaia genus provide a

robust framework for understanding its chemical characterization. The representative protocols

and data presented herein serve as a valuable technical guide for researchers in natural

product chemistry and drug discovery, illustrating the critical interplay between isolation, multi-
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dimensional NMR, and high-resolution mass spectrometry in unveiling the structures of novel

bioactive compounds.

To cite this document: BenchChem. [Spectroscopic and Structural Characterization of
Jangomolide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592787#spectroscopic-data-for-jangomolide-nmr-
mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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